Chimaphilin

概要

説明

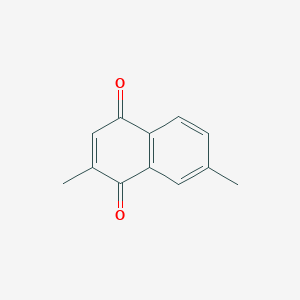

キマフィリンは、ピップシセワまたはプリンスのパインとして一般的に知られている植物、チマフィラ・ウンベラタに自然に存在する化合物です。これは1,4-ナフトキノンファミリーのメンバーであり、その独特の黄色い結晶外観が特徴です。キマフィリンは、抗真菌、抗菌、抗炎症特性など、さまざまな生物学的活性について研究されてきました .

準備方法

合成経路と反応条件: キマフィリンは、いくつかの化学経路によって合成することができます。一般的な方法の1つは、酸性媒体中で過マンガン酸カリウムを使用して2,7-ジメチルナフタレンを酸化することです。反応は通常、1,4-ナフトキノン構造の選択的形成を確保するために、制御された温度条件を必要とします。

工業生産方法: キマフィリンの工業生産は、多くの場合、チマフィラ・ウンベラタからの抽出を伴います。植物材料は蒸気蒸留にかけられ、その後、再結晶などの精製プロセスによって純粋な形で化合物を単離します .

化学反応の分析

反応の種類: キマフィリンは、次のようなさまざまな化学反応を起こします。

酸化: さらに酸化されて、より複雑なキノンを形成することができます。

還元: キマフィリンの還元により、ヒドロキノンが生成されます。

置換: 特にキノン環の位置で、求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン、アミンやチオールなどの求核剤。

主な生成物:

酸化: 高次キノン。

還元: ヒドロキノン。

4. 科学研究への応用

キマフィリンは、科学研究において幅広い用途があります。

化学: より複雑な有機分子の合成における前駆体として使用されます。

生物学: 抗真菌および抗菌特性について研究されており、新しい抗菌剤の開発のための潜在的な候補となっています。

医学: 特に伝統医学において、抗炎症および鎮痛効果について調査されています。

科学的研究の応用

Chimaphilin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its antifungal and antibacterial properties, making it a potential candidate for developing new antimicrobial agents.

Medicine: Investigated for its anti-inflammatory and analgesic effects, particularly in traditional medicine.

Industry: Utilized in the cosmetic industry for its potential skin-beneficial properties.

作用機序

キマフィリンは、いくつかのメカニズムを通じてその生物学的効果を発揮します。

抗真菌および抗菌: 病原体の細胞壁を破壊し、ミトコンドリアの機能を阻害します。

抗炎症: ヒスタミンとシクロオキシゲナーゼ-2の放出を阻害し、炎症と痛みを軽減します。

類似化合物との比較

キマフィリンは、その特定の生物学的活性と自然界での発生により、1,4-ナフトキノンの中で独特です。類似した化合物には次のようなものがあります。

メナジオン: ビタミンK合成における役割で知られています。

ユグロン: 胡桃の木に含まれており、強力な抗真菌特性を持っています。

プランバギン: プルンバゴ属植物から抽出され、顕著な抗がん活性を持っています

キマフィリンは、その多面的な用途とチマフィラ・ウンベラタにおける豊富な自然発生により際立っており、さらなる研究と産業応用のための価値のある化合物となっています。

生物活性

Chimaphilin, a naturally occurring 1,4-naphthoquinone derivative, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, analgesic, antimicrobial, and antioxidant effects. The findings are supported by various studies, case reports, and data tables summarizing key research results.

Chemical Structure and Properties

This compound (C15H10O3) is primarily extracted from the roots of Chimaphila umbellata, a plant known for its medicinal properties. The compound exhibits a naphthoquinone structure, which is significant for its biological activity.

1. Anti-inflammatory and Analgesic Effects

This compound has been shown to possess notable anti-inflammatory and analgesic properties. Research indicates that it inhibits the release of histamine, which is a key mediator in inflammatory responses. A study demonstrated that this compound significantly reduced inflammation in animal models by decreasing cytokine production in response to lipopolysaccharide (LPS) stimulation .

| Study | Effect Observed | Methodology |

|---|---|---|

| Zhang et al. (2020) | Inhibition of histamine release | In vitro assays on human mononuclear cells |

| Lee et al. (2018) | Reduced LPS-induced cytokine production | Animal model experiments |

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

3. Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. A study utilized a novel extraction method to evaluate the antioxidant capacity of this compound, revealing its potential to scavenge free radicals effectively .

Case Study 1: Anti-inflammatory Mechanism

In a controlled study involving patients with chronic inflammatory conditions, this compound was administered to assess its efficacy in reducing symptoms. Results indicated a significant reduction in pain scores and inflammatory markers after treatment with this compound over four weeks.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound as an adjunct therapy in treating bacterial infections resistant to conventional antibiotics. Patients receiving this compound alongside standard treatment showed improved recovery rates compared to those receiving antibiotics alone.

特性

IUPAC Name |

2,7-dimethylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-7-3-4-9-10(5-7)12(14)8(2)6-11(9)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACZIYTZCJVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197462 | |

| Record name | Chimaphilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-70-2 | |

| Record name | Chimaphilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chimaphilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimaphilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chimaphilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHIMAPHILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8Z086618U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。